N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine
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Overview
Description
N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine, commonly known as TCPOBOP, is a synthetic compound that has been widely used in scientific research for its ability to activate the nuclear receptor, constitutive androstane receptor (CAR). This activation leads to the induction of genes involved in drug metabolism, xenobiotic detoxification, and other cellular processes.
Mechanism of Action
TCPOBOP activates N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine by binding to its ligand-binding domain. This leads to a conformational change in this compound, allowing it to translocate to the nucleus and bind to specific DNA sequences called this compound response elements (N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamineEs). This binding leads to the recruitment of co-activators and the induction of gene expression.
Biochemical and Physiological Effects:
TCPOBOP has been shown to induce the expression of genes involved in drug metabolism, xenobiotic detoxification, and other cellular processes. It has also been shown to increase liver weight, induce proliferation of hepatocytes, and increase bile acid synthesis. TCPOBOP has been used to study the role of this compound in liver regeneration, inflammation, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using TCPOBOP in lab experiments is its ability to selectively activate N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine without affecting other nuclear receptors. This allows for the study of this compound-specific effects on gene expression and cellular processes. However, TCPOBOP has been shown to have species-specific effects, with some species being more sensitive to its effects than others. Additionally, TCPOBOP has been shown to have a short half-life in vivo, which may limit its use in certain experiments.
Future Directions
Future research on TCPOBOP could focus on its role in liver regeneration, inflammation, and cancer. It could also explore the potential of TCPOBOP as a therapeutic agent for liver diseases and cancer. Additionally, further studies could investigate the species-specific effects of TCPOBOP and develop more potent and selective N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine activators.
Synthesis Methods
The synthesis of TCPOBOP involves the reaction of 3-chlorophenol with tert-butylamine to form N-(tert-butyl)-3-chlorophenylamine. This intermediate is then reacted with 1-bromo-3-chloropropane to form TCPOBOP. The final product is purified using column chromatography.
Scientific Research Applications
TCPOBOP has been used extensively in scientific research to study the role of N-(tert-butyl)-3-(3-chlorophenoxy)-1-propanamine in drug metabolism and xenobiotic detoxification. It has been shown to induce the expression of genes involved in the metabolism of drugs, fatty acids, and steroids. TCPOBOP has also been used to study the role of this compound in liver regeneration, inflammation, and cancer.
properties
IUPAC Name |
N-[3-(3-chlorophenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,3)15-8-5-9-16-12-7-4-6-11(14)10-12/h4,6-7,10,15H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJFTUDILKRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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